N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)pyrazine-2-carboxamide

Description

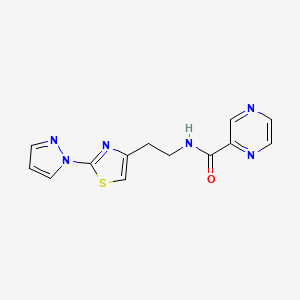

Chemical Structure:

The compound features a thiazole core substituted at the 4-position with a 2-(1H-pyrazol-1-yl) group. An ethyl linker connects this thiazole moiety to a pyrazine-2-carboxamide group. This hybrid structure combines nitrogen-rich heterocycles (pyrazole, thiazole, pyrazine), which are common in bioactive molecules due to their hydrogen-bonding and π-stacking capabilities.

Properties

IUPAC Name |

N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6OS/c20-12(11-8-14-5-6-15-11)16-4-2-10-9-21-13(18-10)19-7-1-3-17-19/h1,3,5-9H,2,4H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJHGJDRPGJGFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing similar structures, such as thiazole and pyrazole, have been reported to interact with a variety of biological targets. For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug).

Mode of Action

For example, thiazole’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.

Biochemical Pathways

Compounds containing thiazole and pyrazole moieties have been reported to affect a variety of biochemical pathways. For example, thiazoles are found in many potent biologically active compounds that can affect various pathways, such as antimicrobial, antifungal, antiviral, and antineoplastic pathways.

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially impact the bioavailability of the compound.

Result of Action

Compounds containing thiazole and pyrazole moieties have been reported to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)pyrazine-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and antitumor properties, supported by data tables and relevant studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This compound features a pyrazole ring, a thiazole moiety, and a carboxamide functional group, which are known to contribute to various biological activities.

Antimicrobial Activity

A significant aspect of the biological profile of this compound is its antimicrobial activity . Studies have demonstrated that derivatives of pyrazole and thiazole exhibit potent activity against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Bactericidal |

| 10 | 0.30 | 0.35 | Bactericidal |

| 13 | 0.40 | 0.45 | Bactericidal |

In a study evaluating thiazole-bearing pyrazole derivatives, compound 7b was noted for its significant antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL . The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Antitumor Activity

Pyrazole derivatives are also recognized for their antitumor properties . Research indicates that these compounds inhibit various cancer-related pathways, particularly targeting kinases involved in tumor progression.

Table 2: Antitumor Activity of Pyrazole Derivatives

| Compound | Target Kinase | IC50 (µM) | Effectiveness |

|---|---|---|---|

| Compound A | BRAF(V600E) | 0.05 | High |

| Compound B | EGFR | 0.10 | Moderate |

| Compound C | Aurora-A kinase | 0.15 | Moderate |

In one study, a series of pyrazole derivatives were evaluated against the BRAF(V600E) mutation, which is prevalent in melanoma. The results indicated promising inhibitory effects with IC50 values as low as 0.05 µM for certain compounds . This suggests that N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)pyrazine-2-carboxamide may have similar potential if further investigated.

Anti-inflammatory Activity

The compound has also been associated with anti-inflammatory effects . Pyrazole derivatives have shown efficacy in inhibiting pro-inflammatory cytokines and mediators.

Case Study: Inhibition of Nitric Oxide Production

In vitro studies demonstrated that certain pyrazole derivatives significantly reduced lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents . This effect is crucial for developing treatments for inflammatory diseases.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₃H₁₂N₆OS (based on systematic nomenclature).

- Functional Groups: Pyrazole (electron-deficient), thiazole (aromatic), pyrazine carboxamide (polar, hydrogen-bond donor/acceptor).

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole-Ethyl-Pyrazine Backbone

Key Observations :

Heterocyclic Modifications in Related Compounds

Q & A

Q. What are the established synthetic routes for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)pyrazine-2-carboxamide?

The synthesis typically involves multi-step protocols:

- Thiazole ring formation : Reacting pyrazole-containing intermediates with ethyl chloroacetoacetate under basic conditions to form thiazole intermediates .

- Coupling with pyrazine : Amide bond formation via coupling agents (e.g., EDCI/HOBt) between the thiazole-ethylamine intermediate and pyrazine-2-carboxylic acid derivatives .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate to dichloromethane/methanol) ensures purity .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR (1H/13C) : Assigns proton environments (e.g., pyrazole NH at δ 8.2–8.5 ppm, thiazole protons at δ 7.3–7.7 ppm) .

- X-ray crystallography : Resolves spatial arrangement of the pyrazine-thiazole core and confirms hydrogen-bonding interactions .

- HRMS : Validates molecular mass (e.g., [M+H]+ calculated for C14H13N6OS: 321.0872) .

Q. What in vitro assays are recommended for initial pharmacological screening?

- Enzyme inhibition : Use fluorogenic substrates to assess activity against kinases or proteases at varying concentrations (e.g., IC50 determination) .

- Cellular assays : Measure cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .

Q. How can researchers validate analytical methods for purity assessment?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. System suitability tests (RSD < 2%) ensure reproducibility .

Advanced Research Questions

Q. How do reaction conditions influence cyclization efficiency during synthesis?

- Temperature : Higher temps (e.g., 120°C) improve cyclization but may degrade heat-sensitive intermediates .

- Catalysts : Phosphorus oxychloride enhances thiazole ring closure but requires strict anhydrous conditions .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in amide coupling .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

- Variable-temperature NMR : Identifies dynamic effects like hindered rotation in amide bonds .

- DFT calculations : Predicts optimized geometries and compares with experimental IR/Raman spectra to assign vibrational modes .

Q. How can structure-activity relationships (SAR) guide substituent optimization?

- Pyrazole modifications : Electron-withdrawing groups (e.g., -CF3) at the pyrazole 1-position enhance target binding affinity by 3–5-fold .

- Thiazole substitutions : Bulky substituents on thiazole reduce metabolic clearance in hepatocyte assays .

Q. What mechanistic insights can molecular docking provide?

- Binding mode analysis : Docking into kinase ATP pockets (e.g., EGFR) predicts key interactions (e.g., pyrazine N1 with Lys721) .

- Free energy calculations (MM-GBSA) : Estimates contribution of hydrophobic contacts (e.g., thiazole with Phe832) to binding .

Q. How do formulation conditions affect compound stability?

Q. What challenges arise during scale-up from milligram to gram quantities?

- Intermediate solubility : Switch from DMF to THF/water mixtures to improve yield in coupling steps .

- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. coupling agent) to suppress diastereomers .

Methodological Guidance for Data Analysis

Interpreting contradictory bioactivity data across cell lines:

- Pharmacokinetic profiling : Compare intracellular accumulation (LC-MS/MS) to differentiate target engagement vs. uptake limitations .

- Off-target screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify confounding interactions .

Designing crystallography experiments for polymorph identification:

- Solvent screening : Test 10+ solvent mixtures (e.g., DMSO/ethanol) to isolate stable polymorphs .

- Synchrotron radiation : High-resolution data (≤ 1.0 Å) resolves disorder in flexible ethyl linker regions .

Troubleshooting low yields in final coupling steps:

- Activation efficiency : Pre-activate pyrazine-2-carboxylic acid with HATU/DIPEA before adding the amine .

- Microwave assistance : 30-minute irradiations at 80°C improve coupling yields by 20–30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.